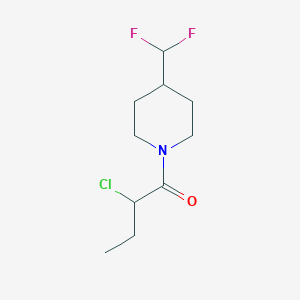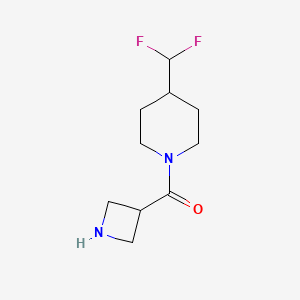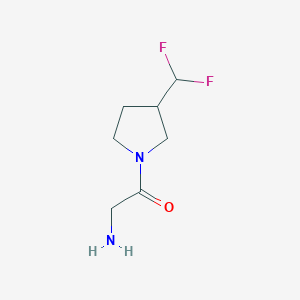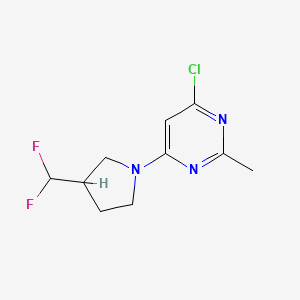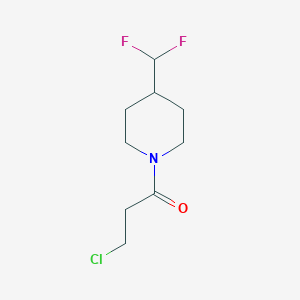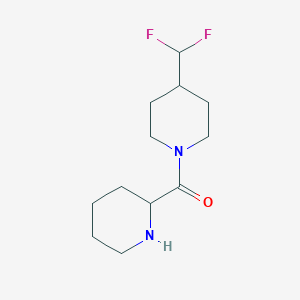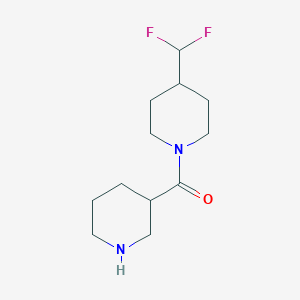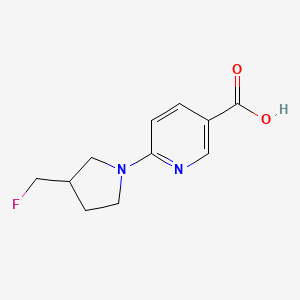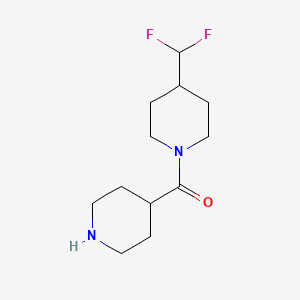
2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one
Descripción general
Descripción
The compound “2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are found in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a hydroxymethyl group (-CH2OH), and a chloro group (-Cl) attached to a butanone moiety. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating hydroxymethyl group and the electron-withdrawing chloro group. The carbonyl group in the butanone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxymethyl and carbonyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Quantum Chemical Investigation
A study on the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinones, including derivatives similar to 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, highlights the molecular properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. These investigations are crucial for understanding the electronic properties and reactivity of these compounds in chemical syntheses (Bouklah et al., 2012).
Pyrrole and Pyrrolidine Derivatives
Research into pyrrolidine derivatives, like 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, covers their synthesis and utility in creating a wide range of biologically significant molecules. Pyrrolidine derivatives serve as key intermediates in the synthesis of complex natural products and drugs. They are prepared through various synthetic routes, including condensation reactions with carbonyl-containing compounds, demonstrating their versatility in organic synthesis (Anderson & Liu, 2000).
Spectroscopic Identification and Derivatization
A study on the identification and derivatization of cathinones, which include compounds structurally related to 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, used spectroscopic techniques to examine their properties. This research underscores the importance of such compounds in forensic science, where their identification and characterization are crucial for legal and toxicological analyses (Nycz et al., 2016).
Synthetic Methodologies
In another study, the focus was on the synthesis of pyrrolidine derivatives, exploring novel synthetic routes that could enhance the efficiency and selectivity of producing these compounds. Such research provides insights into developing new methods for creating pyrrolidine-based molecules with potential applications in medicinal chemistry and drug development (Ghelfi et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(11)6-12/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSITESAJQNQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







